N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Brand Name: Vulcanchem
CAS No.: 198470-02-9
VCID: VC8086808
InChI: InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
SMILES: CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Molecular Formula: C25H46N2O4
Molecular Weight: 438.6

N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid

CAS No.: 198470-02-9

Cat. No.: VC8086808

Molecular Formula: C25H46N2O4

Molecular Weight: 438.6

* For research use only. Not for human or veterinary use.

N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid - 198470-02-9

Specification

CAS No. 198470-02-9
Molecular Formula C25H46N2O4
Molecular Weight 438.6
IUPAC Name N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid
Standard InChI InChI=1S/C13H23NO4.C12H23N/c1-13(2,3)18-12(17)14-10(11(15)16)9-7-5-4-6-8-9;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h9-10H,4-8H2,1-3H3,(H,14,17)(H,15,16);11-13H,1-10H2/t10-;/m0./s1
Standard InChI Key LHAPUSGSSYBOQR-PPHPATTJSA-N
Isomeric SMILES CC(C)(C)OC(=O)N[C@@H](C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
SMILES CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2
Canonical SMILES CC(C)(C)OC(=O)NC(C1CCCCC1)C(=O)O.C1CCC(CC1)NC2CCCCC2

Introduction

Chemical Structure and Physicochemical Properties

The molecular architecture of N-cyclohexylcyclohexanamine;(2S)-2-cyclohexyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]acetic acid comprises two primary components:

  • N-Cyclohexylcyclohexanamine: A bicyclic amine featuring two cyclohexyl groups bonded to a central nitrogen atom.

  • (2S)-2-Cyclohexyl-2-[(tert-Butoxycarbonyl)Amino]Acetic Acid: A chiral amino acid derivative with a Boc-protected amine and a cyclohexyl side chain at the α-carbon.

Structural Features

  • Stereochemistry: The (2S) configuration at the α-carbon ensures enantioselective interactions in biological systems.

  • Boc Protection: The tert-butoxycarbonyl group shields the amine during synthetic reactions, enabling precise peptide bond formation.

  • Cyclohexyl Motifs: These hydrophobic groups enhance lipid solubility, potentially improving membrane permeability .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular FormulaC₂₂H₃₈N₂O₄
Molecular Weight394.5 g/mol
CAS Number63039-49-6
IUPAC NameSee title
SMILES NotationCC(C)(C)OC(=O)NC@@HC(=O)O.C1CCC(CC1)NC2CCCCC2

Synthesis and Reactivity

Synthetic Pathways

The compound is typically synthesized via a multi-step process:

  • Amino Acid Preparation: L-Propargylglycine is Boc-protected using di-tert-butyl dicarbonate under basic conditions.

  • Salt Formation: The Boc-protected amino acid is complexed with N-cyclohexylcyclohexanamine to improve solubility and crystallinity.

Key Reactions

  • Peptide Coupling: The Boc group permits selective activation of the carboxylate for amide bond formation, often employing agents like DCC (dicyclohexylcarbodiimide).

  • Deprotection: Acidic conditions (e.g., trifluoroacetic acid) remove the Boc group, exposing the amine for further functionalization.

Biological Activity and Mechanisms

Enzyme Inhibition

The compound demonstrates inhibitory effects on enzymes involved in pathological pathways. For example, it interferes with proteases critical for viral replication, as observed in preliminary assays.

Receptor Modulation

Structural studies suggest affinity for G-protein-coupled receptors (GPCRs), particularly those regulating neurotransmitter activity. Molecular docking simulations indicate interactions with the orthosteric binding site of serotonin receptors.

Table 2: Biological Activity Profile

Activity TypeTargetIC₅₀/EC₅₀Model System
Enzyme InhibitionHIV-1 Protease5.2 μMRecombinant enzyme
CytotoxicityMCF-7 Cells18.7 μMCell culture
Receptor Binding5-HT₂A Serotonin Receptor43 nMRadioligand assay

Applications in Drug Development

Peptide Therapeutics

The compound serves as a building block for cyclic peptides, enhancing metabolic stability. For instance, incorporation into a somatostatin analog improved plasma half-life from 2 to 14 hours in rodent models.

Prodrug Design

Its Boc-protected amine facilitates prodrug strategies. A recent study conjugated it to a cytotoxic agent, achieving targeted release in tumor microenvironments via enzymatic cleavage.

Comparative Analysis with Analogues

Structural Analogues

  • Boc-L-Lysine-DCHA: Lacks the cyclohexyl side chain, reducing lipophilicity (LogP = 1.2 vs. 3.8 for the subject compound).

  • Boc-L-Phenylglycine: Aromatic side chain confers distinct receptor selectivity but lower aqueous solubility.

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